2-[6-Chloro-2-(furan-2-yl)-4-oxochromen-3-yl]oxyacetonitrile
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Overview
Description
2-[6-Chloro-2-(furan-2-yl)-4-oxochromen-3-yl]oxyacetonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromone core substituted with a furan ring and a chloro group, along with an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-Chloro-2-(furan-2-yl)-4-oxochromen-3-yl]oxyacetonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chromone Core: The chromone core can be synthesized through the cyclization of appropriate phenolic precursors.
Introduction of the Furan Ring: The furan ring is introduced via a coupling reaction, such as the Suzuki-Miyaura cross-coupling, using a furan boronic acid derivative and a halogenated chromone intermediate.
Chlorination: The chloro group is introduced through a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Acetonitrile Group: The final step involves the nucleophilic substitution of a suitable leaving group with acetonitrile under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[6-Chloro-2-(furan-2-yl)-4-oxochromen-3-yl]oxyacetonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Furanones and related derivatives.
Reduction: Amines and amides.
Substitution: Various substituted chromone derivatives.
Scientific Research Applications
2-[6-Chloro-2-(furan-2-yl)-4-oxochromen-3-yl]oxyacetonitrile has several applications in scientific research:
Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its heterocyclic structure.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of 2-[6-Chloro-2-(furan-2-yl)-4-oxochromen-3-yl]oxyacetonitrile is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic structure. The chloro and nitrile groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[6-Chloro-2-(furan-2-yl)-4-oxochromen-3-yl]oxyacetic acid
- 2-[6-Chloro-2-(furan-2-yl)-4-oxochromen-3-yl]oxyacetamide
Uniqueness
2-[6-Chloro-2-(furan-2-yl)-4-oxochromen-3-yl]oxyacetonitrile is unique due to the presence of the nitrile group, which can undergo a variety of chemical transformations, making it a versatile intermediate in organic synthesis. Additionally, the combination of the furan and chromone moieties may confer unique biological activities.
Properties
IUPAC Name |
2-[6-chloro-2-(furan-2-yl)-4-oxochromen-3-yl]oxyacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClNO4/c16-9-3-4-11-10(8-9)13(18)15(20-7-5-17)14(21-11)12-2-1-6-19-12/h1-4,6,8H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIUCOTVPBPDGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)Cl)OCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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